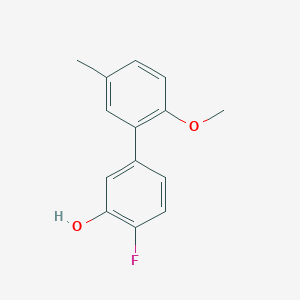
5-(3-Carboxyphenyl)-2-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Carboxyphenyl)-2-fluorophenol, or 5-CFP, is an important organic compound that is used in a variety of scientific, industrial, and medical applications. It is a colorless, crystalline solid with a melting point of approximately 150-155°C and a boiling point of approximately 200-210°C. 5-CFP is an important intermediate in the synthesis of a variety of organic compounds and has been used in the synthesis of pharmaceuticals, dyes, and other organic materials. In addition, 5-CFP is a useful reagent for the synthesis of other organic compounds and is used in the preparation of fluorinated compounds. 5-CFP has also been used in the synthesis of a wide range of biologically active compounds, including antibiotics, antifungals, and anti-inflammatory agents.
作用機序
The mechanism of action of 5-CFP is not completely understood. However, it is believed that the compound acts as an electrophile, or electron acceptor, in organic reactions. This allows the compound to react with other molecules, forming new covalent bonds. In addition, 5-CFP is believed to act as a catalyst in certain reactions, allowing the reaction to proceed at a faster rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFP are not well understood. It is not known if the compound has any direct effect on human health. However, it has been shown to be toxic to certain aquatic organisms, such as fish and shrimp. In addition, 5-CFP has been shown to be an irritant to the skin and eyes, and may cause respiratory irritation when inhaled.
実験室実験の利点と制限
The advantages of using 5-CFP in laboratory experiments include its low cost, its availability in large quantities, and its relatively high purity. In addition, 5-CFP is relatively stable under normal laboratory conditions and can be stored for long periods of time without significant degradation. However, 5-CFP is toxic to aquatic organisms and is an irritant to the skin and eyes, so it should be handled with caution.
将来の方向性
There are a number of potential future directions for the use of 5-CFP. One potential application is in the synthesis of novel materials for use in medical devices and drug delivery systems. In addition, 5-CFP could be used in the synthesis of new biologically active compounds, such as antibiotics, antifungals, and anti-inflammatory agents. Finally, 5-CFP could be used in the synthesis of fluorinated compounds, which could have a variety of uses in industry and research.
合成法
The synthesis of 5-CFP is typically achieved through the reaction of 2-fluorophenol and 3-chloro-2-hydroxybenzaldehyde. This reaction is carried out in an aqueous medium, in the presence of an acid catalyst and a base, such as potassium carbonate. The reaction is typically carried out at temperatures between 80-100°C, and the resulting product is a colorless, crystalline solid. The reaction yields a product with a purity of 95%, which is suitable for most applications.
科学的研究の応用
5-CFP has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds and is a useful reagent for the preparation of fluorinated compounds. In addition, 5-CFP has been used in the synthesis of biologically active compounds, including antibiotics, antifungals, and anti-inflammatory agents. In addition, 5-CFP has been used in the synthesis of novel materials for use in medical devices and drug delivery systems.
特性
IUPAC Name |
3-(4-fluoro-3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJHCRMXKQNPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684256 |
Source


|
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-97-9 |
Source


|
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














